molecular formula C17H14Cl2N4O4 B11563253 (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11563253
M. Wt: 409.2 g/mol
InChI Key: QVXKKKKPVYQZIG-UFFVCSGVSA-N
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Description

(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with 2,4-dichlorophenylacetic acid: The hydrazone intermediate is then coupled with 2,4-dichlorophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-(3,4-Dichlorophenyl)-3-buten-2-one: A structurally similar compound with different functional groups.

    N-(2,4-dichlorophenyl)-2-nitrobenzamide: Another compound with similar substituents but different connectivity.

Uniqueness

(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C17H14Cl2N4O4

Molecular Weight

409.2 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-nitrobenzamide

InChI

InChI=1S/C17H14Cl2N4O4/c1-10(8-16(24)20-14-7-6-11(18)9-13(14)19)21-22-17(25)12-4-2-3-5-15(12)23(26)27/h2-7,9H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+

InChI Key

QVXKKKKPVYQZIG-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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